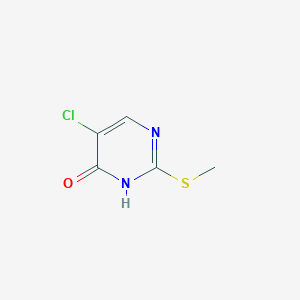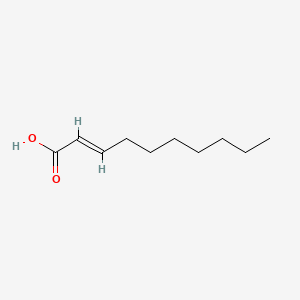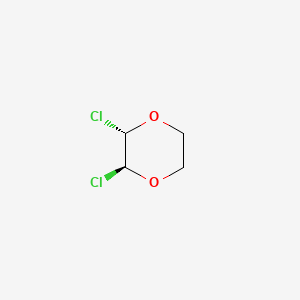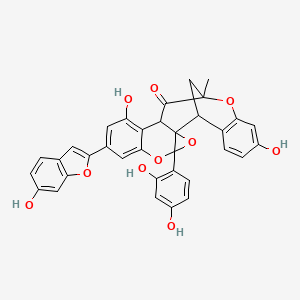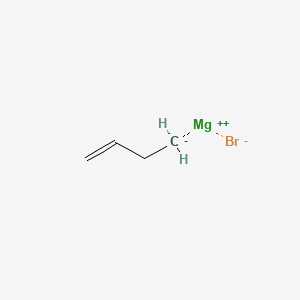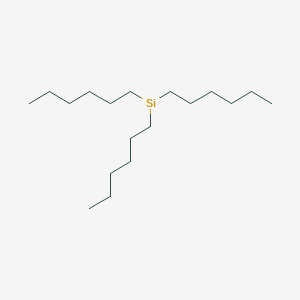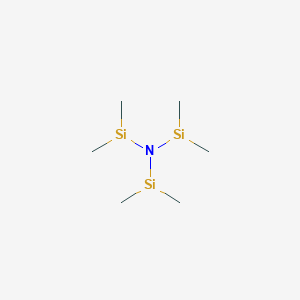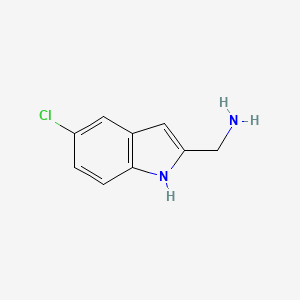
(5-Chlor-1H-indol-2-yl)methanamin
Übersicht
Beschreibung
(5-Chloro-1H-indol-2-yl)methanamine, also known as 5-chloroindole-2-methylamine, is a nitrogen-containing heterocyclic compound that plays an important role in a variety of scientific research applications. In recent years, it has been extensively studied for its potential uses in drug discovery and development, as well as its ability to interact with biological systems.
Wissenschaftliche Forschungsanwendungen
Hemmung der Aldosteron-Synthase
Die Verbindung wurde auf ihr Potenzial zur Hemmung der Aldosteron-Synthase (CYP11B2) untersucht, was ein vielversprechender Mechanismus zur Senkung des arteriellen Blutdrucks ist. Diese Anwendung ist besonders relevant im Kontext von klinischen Studien am Menschen, die nach neuartigen Behandlungen für Bluthochdruck suchen .
Anti-inflammatorische und analgetische Eigenschaften
Indol-Derivate, einschließlich Verbindungen, die (5-Chlor-1H-indol-2-yl)methanamin ähneln, wurden auf ihre entzündungshemmenden und schmerzlindernden Eigenschaften untersucht. Diese Eigenschaften machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente .
Antitumoraktivität
Die Synthese von Indol-Derivaten wurde durch ihre Anwendung als biologisch aktive Verbindungen zur Behandlung von Krebszellen angetrieben. Ihre Fähigkeit, verschiedene Arten von Krebszellen anzugreifen, macht sie zu einem wichtigen Forschungsbereich in der Onkologie .
Mikrobielle Behandlung
Indol-Derivate werden auch auf ihre antimikrobiellen Eigenschaften untersucht, die zu neuen Behandlungen für bakterielle und Pilzinfektionen führen könnten .
Synthese neuer Verbindungen
Die fragliche Verbindung wurde bei der Synthese neuer Donor-Akzeptor-Donor-Verbindungen mit möglichen Anwendungen in der Materialwissenschaft und organischen Elektronik verwendet .
Antiproliferative und antivirale Wirkungen
Die Forschung konzentrierte sich auch auf die antiproliferativen Wirkungen von Indol-Derivaten gegen verschiedene humane Zelllinien, einschließlich Zervixkarzinom und Leukämie, sowie auf ihre antiviralen Eigenschaften .
Biochemische Analyse
Biochemical Properties
(5-chloro-1H-indol-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes and proteins, thereby affecting biochemical pathways .
Cellular Effects
The effects of (5-chloro-1H-indol-2-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (5-chloro-1H-indol-2-yl)methanamine has been shown to affect the expression of genes involved in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, (5-chloro-1H-indol-2-yl)methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with multiple receptors and enzymes highlights its potential as a versatile biochemical modulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-chloro-1H-indol-2-yl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (5-chloro-1H-indol-2-yl)methanamine remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (5-chloro-1H-indol-2-yl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of (5-chloro-1H-indol-2-yl)methanamine .
Metabolic Pathways
(5-chloro-1H-indol-2-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. The metabolic pathways of (5-chloro-1H-indol-2-yl)methanamine are important for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of (5-chloro-1H-indol-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, (5-chloro-1H-indol-2-yl)methanamine may be transported into cells via amino acid transporters and distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (5-chloro-1H-indol-2-yl)methanamine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (5-chloro-1H-indol-2-yl)methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(5-chloro-1H-indol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQQXPBWCBYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405599 | |
| Record name | (5-chloro-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21109-27-3 | |
| Record name | (5-chloro-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


